Cetylpyridinium bromide hydrate
Overview
Description
Mechanism of Action
Target of Action
Cetylpyridinium bromide hydrate primarily targets microbial cell surfaces . It is a quaternary ammonium compound with broad-spectrum antiseptic properties . The compound is typically found as an active ingredient in various over-the-counter products such as mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays .
Mode of Action
The positively charged hydrophilic region of cetylpyridinium bromide molecules enables the compound to interact with microbial cell surfaces . It can even integrate into the bacterial cytoplasmic membrane . This interaction mediates an antiseptic activity and protective action against dental plaque and reducing gingivitis .
Biochemical Pathways
It is known that the compound’s antiseptic activity leads to a decrease in new dental plaque growth, removal of existing dental plaque, and inhibition of the production of virulence factors .
Result of Action
The primary result of this compound’s action is its antiseptic activity. It provides protective action against dental plaque and reduces gingivitis . It also diminishes the growth of pathogenic bacteria and inhibits the production of virulence factors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action. It is soluble in ethanol, which can influence its distribution and efficacy . .
Biochemical Analysis
Biochemical Properties
Cetylpyridinium bromide hydrate plays a significant role in biochemical reactions due to its cationic surface-active agent properties. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydrophilic and hydrophobic groups allow it to absorb readily to oral surfaces, disrupting the cell membranes of bacteria and inhibiting their growth . This compound is known to interact with enzymes involved in bacterial metabolism, leading to the inhibition of bacterial growth and biofilm formation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell membranes, leading to cell lysis and death in bacteria. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to reduce plaque accumulation and gingival inflammation in orthodontic patients . Its antiseptic properties help maintain oral hygiene by preventing the growth of pathogenic bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bacterial cell membranes. The compound’s cationic nature allows it to bind to the negatively charged bacterial cell walls, leading to membrane disruption and cell death . This compound also inhibits the production of virulence factors in bacteria, further reducing their pathogenicity . Additionally, it can interfere with bacterial enzyme activity, leading to the inhibition of essential metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains effective over extended periods, maintaining its antiseptic properties . Long-term effects on cellular function have been observed, with consistent use leading to sustained reductions in plaque and gingivitis . The compound’s effectiveness may diminish over time due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces bacterial growth and plaque formation without causing significant adverse effects . At higher doses, this compound may cause gastric upset and central nervous system depression . These toxic effects are typically observed at doses much higher than those used in over-the-counter products .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to bacterial metabolism. The compound interacts with enzymes and cofactors essential for bacterial growth and survival . By inhibiting these enzymes, this compound disrupts bacterial metabolic processes, leading to reduced bacterial viability . The compound’s impact on metabolic flux and metabolite levels further contributes to its antibacterial properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic nature facilitates its binding to negatively charged cell membranes, allowing it to accumulate at sites of bacterial infection . This localization enhances its effectiveness in reducing bacterial growth and plaque formation .
Subcellular Localization
This compound’s subcellular localization is primarily at the bacterial cell membrane. The compound’s targeting signals and post-translational modifications direct it to specific compartments within bacterial cells . This localization is crucial for its activity, as it allows this compound to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Preparation Methods
Cetylpyridinium bromide hydrate can be synthesized through the reaction of pyridine with cetyl bromide under controlled conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, followed by purification steps to isolate the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Cetylpyridinium bromide hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions.
Complex Formation: It can form complexes with various metal ions, which can be utilized in different applications.
Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cetylpyridinium bromide hydrate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cetylpyridinium bromide hydrate is similar to other quaternary ammonium compounds such as cetylpyridinium chloride and hexadecyltrimethylammonium bromide. it is unique in its specific applications and effectiveness in oral care products. Similar compounds include:
Cetylpyridinium chloride: Commonly used in mouthwashes and lozenges for its antiseptic properties.
Hexadecyltrimethylammonium bromide: Used as a surfactant and in various industrial applications.
This compound stands out due to its specific formulation and effectiveness in reducing dental plaque and gingivitis .
Properties
IUPAC Name |
1-hexadecylpyridin-1-ium;bromide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWZDJSNXREVCK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583485 | |
Record name | 1-Hexadecylpyridin-1-ium bromide--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202869-92-9 | |
Record name | 1-Hexadecylpyridin-1-ium bromide--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202869-92-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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